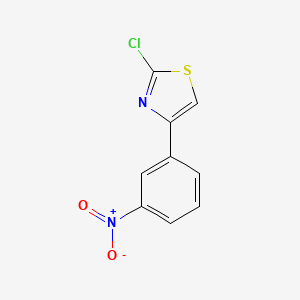

2-Chloro-4-(3-nitrophenyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

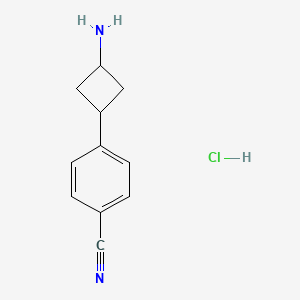

“2-Chloro-4-(3-nitrophenyl)thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

Thiazoles have a five-membered aromatic ring with sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” specifically has not been detailed in the sources retrieved.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, thiazole derivatives have been known to exhibit various biological activities, which could suggest a range of possible chemical reactions .科学的研究の応用

Synthesis and Chemical Behavior

2-Chloro-4-(3-nitrophenyl)thiazole has been a subject of interest in various chemical syntheses and studies. Its ring-opening reactions and subsequent interactions with different nucleophiles have paved the way for the synthesis of diverse heterocyclic compounds. For instance, it undergoes ring-opening to produce a thioketene intermediate that reacts with secondary amines, forming 2-(2-chloro-5-nitrophenyl)-N,N-dialkylthioacetamides. These intermediates can undergo intramolecular cyclization, leading to the formation of nonaromatic 1,1-dialkylindolium-2-thiolates, which are different from the expected aromatic compounds (Androsov, 2008). Similarly, the reactivity of this compound has been exploited in synthesizing N-substituted indole-2-thiols through reactions with O- or N-nucleophiles, showcasing its versatility in heterocyclic chemistry (Androsov & Neckers, 2007).

Material Science and Corrosion Inhibition

In material science, the structural properties and inhibition performance of thiadiazoles, including derivatives of this compound, have been investigated for their corrosion inhibition capabilities. For example, certain 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated significant corrosion inhibition properties on mild steel in acidic environments, highlighting the potential of this compound derivatives in protecting metals from corrosion (Bentiss et al., 2007).

Pharmacological and Biological Applications

The pharmacological potential of compounds derived from this compound has been explored, particularly in anticancer research. A study highlighted the synthesis of novel thiazolidinones incorporating the 2-Chloro-4-(3-nitrophenyl) motif, which demonstrated antimitotic activity and sensitivity against various cancer cell lines, including leukemia, melanoma, and gastric cancer. This research underscores the significance of this compound derivatives in developing new anticancer agents (Buzun et al., 2021).

Electrochemical and Optical Properties

The compound has also found applications in electrochemical and optical studies. For instance, a benzimidazole derivative, including the 3-nitrophenyl moiety similar to this compound, was copolymerized with 3,4-ethylenedioxythiophene, showing promising electrochromic properties. Such studies reveal the potential of this compound derivatives in the development of materials with electronic and optical applications (Soylemez et al., 2015).

作用機序

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets within the body.

Mode of Action

Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond. This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .

Biochemical Pathways

Thiazole derivatives are known to interfere with the biosynthesis of certain bacterial lipids , suggesting that they may disrupt lipid metabolism pathways in bacteria.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility in both polar and nonpolar solvents.

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of bacteria and other microbes. Furthermore, thiazole derivatives have been found to possess promising antimicrobial and antiproliferative activities .

Action Environment

The solubility of thiazole derivatives in both polar and nonpolar solvents suggests that they may be stable and effective in a variety of physiological environments.

特性

IUPAC Name |

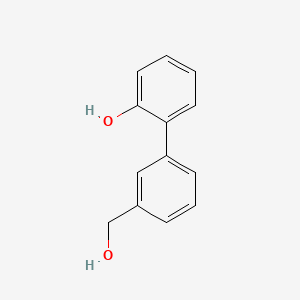

2-chloro-4-(3-nitrophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJLHPOQANIGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)

![5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2998451.png)